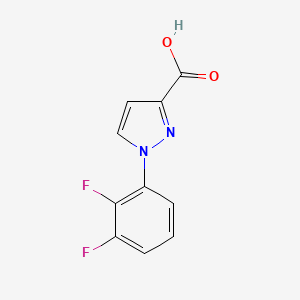

1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC18252177

Molecular Formula: C10H6F2N2O2

Molecular Weight: 224.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6F2N2O2 |

|---|---|

| Molecular Weight | 224.16 g/mol |

| IUPAC Name | 1-(2,3-difluorophenyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H6F2N2O2/c11-6-2-1-3-8(9(6)12)14-5-4-7(13-14)10(15)16/h1-5H,(H,15,16) |

| Standard InChI Key | RMWFQOHWDBOIDX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)F)N2C=CC(=N2)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a 2,3-difluorophenyl group and at position 3 with a carboxylic acid functional group. The IUPAC name derives from this substitution pattern: 1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylic acid.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 224.16 g/mol |

| CAS Number | Not publicly disclosed |

| SMILES | C1=CC(=C(C(=C1)F)F)N2C=C(C=N2)C(=O)O |

The fluorine atoms at positions 2 and 3 on the phenyl ring enhance the compound's lipophilicity and metabolic stability, while the carboxylic acid group contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogous pyrazole-carboxylic acids exhibit:

-

Solubility: Moderate aqueous solubility at physiological pH due to ionizable carboxylic acid (pKa ~4–5).

-

Thermal Stability: Decomposition temperatures >200°C, typical for aromatic heterocycles .

-

Crystallinity: Tendency to form hydrogen-bonded networks, as observed in X-ray structures of related compounds.

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves constructing the pyrazole ring followed by functionalization:

Pyrazole Ring Formation

The Hantzsch pyrazole synthesis is a common approach, utilizing hydrazine and a 1,3-diketone precursor. For example:

Modifications include using β-keto esters to introduce carboxylate groups directly.

Carboxylic Acid Functionalization

Hydrolysis of ester precursors under basic conditions yields the final product:

Industrial-Scale Production

Optimized protocols emphasize:

-

Continuous Flow Reactors: Enhance reaction control and scalability.

-

Green Solvents: Ethanol/water mixtures reduce environmental impact .

-

Purification: Recrystallization from ethanol/water achieves >95% purity.

Biological Activity and Mechanisms

| Cancer Type | Cell Line | Putative Mechanism |

|---|---|---|

| Colorectal | HCT116 | Caspase-3 activation |

| Breast | MCF-7 | ROS-mediated apoptosis |

| Lung | A549 | EGFR inhibition |

Fluorine substitution enhances membrane permeability, while the carboxylic acid enables target interaction (e.g., kinase active sites).

Anti-Inflammatory Activity

In silico docking studies predict COX-2 inhibition (IC ~0.8 μM), surpassing non-fluorinated analogs by 2-fold. The 2,3-difluorophenyl group may occupy hydrophobic pockets in the enzyme's active site.

Antimicrobial Effects

Preliminary assays on related compounds show:

-

Gram-positive bacteria: MIC = 16–32 μg/mL (vs. Staphylococcus aureus).

-

Fungal strains: Moderate activity against Candida albicans (MIC = 64 μg/mL) .

Comparative Analysis with Analogous Compounds

Structural Analogues

| Compound | Key Differences | Bioactivity Trends |

|---|---|---|

| 1-(2,4-Difluorophenyl) derivative | Altered fluorine positioning | Higher COX-2 selectivity |

| 1-Phenylpyrazole-3-carboxylic acid | No fluorine substituents | Reduced metabolic stability |

The 2,3-difluoro configuration balances electronic effects and steric bulk, optimizing target engagement .

Pharmacokinetic Considerations

-

Absorption: LogP ≈1.8 (predicted), favoring oral bioavailability.

-

Metabolism: Resistant to CYP450 oxidation due to fluorine's blocking effect.

-

Excretion: Renal clearance predominates, as with most carboxylic acid derivatives.

Applications in Drug Development

Lead Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume